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Compound of Interest

Compound Name: 1-Formylpiperidine-4-carboxamide

CAS No.: 923219-58-3

Cat. No.: B2850359

Get Quote

Abstract & Strategic Overview
1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3) is a critical piperidine scaffold often

utilized in the synthesis of PARP inhibitors and as a fragment in fragment-based drug discovery

(FBDD).[1] The moiety combines a polar primary amide (hydrogen bond donor/acceptor) with

an N-formyl group, which serves as both a steric modulator and a bioisostere for other

carbonyl-containing groups.[1]

This guide presents two distinct protocols:

Method A (The Kinetic Route): Uses Acetic Formic Anhydride (AFA).[2] Ideal for small-scale,

rapid synthesis where low temperature control is available.[1]

Method B (The Thermodynamic/Green Route): Uses Ethyl Formate.[3][4] Ideal for scale-up,

minimizing atom waste and avoiding acidic byproducts.[1][5]
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The synthesis relies on the N-formylation of isonipecotamide (piperidine-4-carboxamide).[1]

The challenge lies in chemoselectivity: the substrate contains both a secondary amine

(piperidine ring) and a primary amide (side chain).

Selectivity: The secondary amine is significantly more nucleophilic (

) than the primary amide nitrogen (

).[1] Under controlled conditions, formylation occurs exclusively at the ring nitrogen.

Starting Material: Protocols assume the use of Isonipecotamide Free Base. If starting with

the Hydrochloride salt, an in-situ neutralization with Triethylamine (TEA) or

Diisopropylethylamine (DIPEA) is required.[1]
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Figure 1: Chemoselective N-formylation pathways comparing Kinetic (AFA) and

Thermodynamic (Ethyl Formate) approaches.[1]

Experimental Protocols
Protocol A: Acetic Formic Anhydride (AFA) Method
Best for: Small scale (<5g), rapid library generation. Chemistry: Mixed anhydride formation

followed by nucleophilic attack.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/synthesis/n-formylpiperidine.htm
https://www.chemicalbook.com/synthesis/n-formylpiperidine.htm
https://www.chemicalbook.com/synthesis/n-formylpiperidine.htm
https://www.benchchem.com/product/b2850359/docs?utm_src=pdf-body-img#application-note-strategic-synthesis-of-1-formylpiperidine-4-carboxamide
https://www.chemicalbook.com/synthesis/n-formylpiperidine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2850359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents & Stoichiometry
Component Equiv. Role

Isonipecotamide 1.0 Substrate

Formic Acid (98%) 1.5 Reagent

Acetic Anhydride 1.1 Activator

DCM or THF 10-15 vol Solvent

Na2CO3 (sat.[1] aq.) Excess Quench

Step-by-Step Procedure
Preparation of AFA: In a dry flask under

, add Formic Acid (1.5 eq). Cool to 0°C.[6]

Activation: Dropwise add Acetic Anhydride (1.1 eq) while maintaining temperature <5°C. Stir

at 0°C for 30 minutes to generate Acetic Formic Anhydride in situ [1].

Addition: Dissolve Isonipecotamide (1.0 eq) in dry DCM (or THF for better solubility). Add this

solution dropwise to the AFA mixture at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

Checkpoint: Monitor by TLC (10% MeOH in DCM). Product is less polar than starting

amine but more polar than bis-formylated byproducts.[1]

Quench: Cool to 0°C. Slowly add sat.

until pH ~8. Vigorous effervescence (

) will occur.

Workup: Separate layers. Extract aqueous layer with DCM (3x). Combine organics, dry over

, and concentrate.
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Purification: Usually sufficiently pure. If necessary, recrystallize from EtOAc/Hexane or flash

chromatography (DCM:MeOH 95:5).

Protocol B: Ethyl Formate Reflux (Green Method)
Best for: Scale-up (>10g), "Green" chemistry requirements.[1] Chemistry: Transamidation.

Driven by the volatility of ethanol byproduct.

Reagents & Stoichiometry
Component Equiv. Role

Isonipecotamide 1.0 Substrate

Ethyl Formate 10-20 vol Reagent & Solvent

Triethylamine (Optional) 0.1 Catalyst

Step-by-Step Procedure
Setup: Charge Isonipecotamide (1.0 eq) into a round-bottom flask equipped with a reflux

condenser.

Solvent Addition: Add Ethyl Formate (10-20 volumes). The amine may not fully dissolve

initially.

Reaction: Heat to reflux (approx. 54°C). Stir vigorously.

Mechanism:[1][7][8][9][10] As the reaction proceeds, the starting material will dissolve, and

the less soluble product may precipitate or remain in solution depending on concentration.

Duration: 6–16 hours. (Reaction is slower than Method A but cleaner) [2].

Workup: Cool to RT.

Scenario 1 (Precipitation): If product crystallizes, filter and wash with cold cold ethyl

formate or ether.

Scenario 2 (Solution): Evaporate the Ethyl Formate and byproduct Ethanol under reduced

pressure.
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Drying: Vacuum dry at 40°C to remove trace solvent.

Quality Control & Validation
Analytical Specifications

Test Method Acceptance Criteria

Appearance Visual White to off-white solid

Purity HPLC/UPLC (210 nm) > 95% Area

Identity 1H-NMR (DMSO-d6)
Diagnostic -CHO singlet at

8.0–8.1 ppm

Mass Spec LCMS (ESI+) [M+H]+ = 157.1

1H-NMR Interpretation (DMSO-d6)
Due to amide rotamers (restricted rotation around N-CHO bond), signals often appear as split

peaks (approx 60:40 ratio).[1]

8.01 (s, 1H): Formyl proton (-N-CHO).[1]

7.30 & 6.80 (br s, 2H): Primary amide protons (-CONH2).[1]

4.0-2.6 (m, 4H): Piperidine ring protons (

to Nitrogen).[1]

1.8-1.3 (m, 5H): Piperidine ring protons (

to Nitrogen + methine).[1]
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Issue Probable Cause Corrective Action

Low Yield (Method B) Incomplete reaction
Extend reflux time or add 0.1

eq of DMAP/TEA as catalyst.

Bis-formylation Reaction too vigorous

Ensure temperature is

controlled at 0°C during

addition (Method A).

Sticky Solid/Oil Solvent entrapment

Triturate with Diethyl Ether or

Hexane to induce

crystallization.

Starting Material HCl Salt No reaction

You must neutralize the HCl

salt first. Add 1.1 eq TEA to the

reaction mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

http://www.sciencemadness.org/talk/viewthread.php?tid=156492
http://www.sciencemadness.org/talk/viewthread.php?tid=156492
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Ethyl_formate/
https://www.organic-chemistry.org/abstracts/lit2/734.shtm
https://www.organic-chemistry.org/abstracts/lit2/734.shtm
http://www.orgsyn.org/demo.aspx?prep=v99p0029
http://www.ccspublishing.org.cn/article/doi/10.1016/j.cclet.2023.108642
https://www.researchgate.net/publication/233573894_Synthesis_of_N-formylmaleamic_acid_and_some_related_N-formylamides
https://patents.google.com/patent/CN1091104C/en
https://www.researchgate.net/publication/244592122_A_convenient_synthesis_of_N-Boc-4-formylpiperidine
https://www.benchchem.com/product/b2850359/docs#application-note-strategic-synthesis-of-1-formylpiperidine-4-carboxamide
https://www.benchchem.com/product/b2850359/docs#application-note-strategic-synthesis-of-1-formylpiperidine-4-carboxamide
https://www.benchchem.com/product/b2850359/docs#application-note-strategic-synthesis-of-1-formylpiperidine-4-carboxamide
https://www.benchchem.com/product/b2850359/docs#application-note-strategic-synthesis-of-1-formylpiperidine-4-carboxamide
https://www.benchchem.com/product/b2850359?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2850359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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